2-(4-bromo-2-tert-butylphenoxy)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(4-bromo-2-tert-butylphenoxy)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound with a molecular formula of C19H21BrN2O3 and a molecular weight of 405.295 g/mol . This compound is notable for its unique structure, which includes a brominated phenoxy group and a thiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(4-bromo-2-tert-butylphenoxy)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps. The initial step often includes the bromination of 2-tert-butylphenol to form 4-bromo-2-tert-butylphenol . This intermediate is then reacted with appropriate reagents to introduce the phenoxy group. The final step involves the formation of the thiazole ring and the acetamide linkage under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized under specific conditions.
Reduction: The thiazole ring can be reduced using suitable reducing agents.
Substitution: The bromine atom in the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-bromo-2-tert-butylphenoxy)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-tert-butylphenoxy)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The brominated phenoxy group and the thiazole ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include:
4-bromo-2-tert-butylphenol: Shares the brominated phenoxy group but lacks the thiazole ring.
4-bromo-2,6-di-tert-butylphenol: Contains additional tert-butyl groups, making it more sterically hindered.
4-bromo-2,6-di-tert-butylanisole: Similar structure but with a methoxy group instead of the acetamide linkage.
The uniqueness of 2-(4-bromo-2-tert-butylphenoxy)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide lies in its combination of the brominated phenoxy group and the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25BrN2O2S |
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Molecular Weight |
473.4 g/mol |
IUPAC Name |
2-(4-bromo-2-tert-butylphenoxy)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C23H25BrN2O2S/c1-14-6-8-16(9-7-14)21-15(2)29-22(26-21)25-20(27)13-28-19-11-10-17(24)12-18(19)23(3,4)5/h6-12H,13H2,1-5H3,(H,25,26,27) |
InChI Key |
WUIJMWYPDRPUHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)COC3=C(C=C(C=C3)Br)C(C)(C)C)C |
Origin of Product |
United States |
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